2-(4-Chlorophenyl)-3'-iodoacetophenone
Description
Significance of Halogenated Ketones in Modern Synthetic Organic Chemistry
Halogenated ketones are highly valued as versatile building blocks in the synthesis of more complex molecules. Their importance stems from the enhanced reactivity of the carbon-halogen bond, which is influenced by the adjacent electron-withdrawing carbonyl group. nih.gov This activation makes them susceptible to a variety of nucleophilic substitution and elimination reactions, providing chemists with reliable methods for forming new carbon-carbon and carbon-heteroatom bonds. Consequently, halogenated ketones are key intermediates in the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Overview of Alpha-Halogenated Ketones as Versatile Synthetic Intermediates
Alpha-halogenated ketones are a subset of halogenated ketones where the halogen atom is directly attached to the carbon atom adjacent to the carbonyl group. wikipedia.org This specific arrangement leads to a pronounced increase in the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack. nih.gov These compounds can undergo a variety of transformations, including:
Nucleophilic Substitution: Reaction with a wide range of nucleophiles to introduce new functional groups. jove.com
Favorskii Rearrangement: A characteristic reaction of α-halo ketones with a base to form carboxylic acid derivatives. wikipedia.org
Formation of Heterocycles: Serving as precursors for the synthesis of various heterocyclic systems like thiazoles and pyrroles. wikipedia.org
Reductive Dehalogenation: The removal of the halogen atom to generate enolates in a site-specific manner. wikipedia.org
The reactivity of α-halo ketones is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular frameworks.
Structural Context of 2-(4-Chlorophenyl)-3'-iodoacetophenone within Acetophenone (B1666503) Derivatives
This compound belongs to the broad class of acetophenone derivatives. Acetophenone itself is the simplest aromatic ketone, featuring a methyl group and a phenyl group attached to a carbonyl carbon. wikipedia.org The structure of this compound is distinguished by several key features:
An acetophenone core , providing the fundamental aromatic ketone structure.
A 4-chlorophenyl group attached to the α-carbon of the acetophenone. This introduces a halogen atom on a phenyl ring, which can influence the electronic properties of the molecule.
An iodo group at the 3' position of the acetophenone phenyl ring. The presence of a second halogen, iodine, on the main aromatic ring further modifies the molecule's reactivity and potential for further functionalization, for instance, through cross-coupling reactions.
The combination of these structural elements—an α-aryl substituent and halogenation on both aromatic rings—positions this compound as a potentially valuable, multifunctional building block in organic synthesis. The general synthesis of acetophenones can be achieved through methods like the Friedel-Crafts acylation of an aromatic ring. doubtnut.compearson.comsarthaks.comblogspot.comlibretexts.org
While detailed, peer-reviewed research on the specific synthesis and reactivity of this compound is not extensively available in the public domain, its properties can be inferred from the well-established chemistry of its constituent functional groups.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHKSNJRIIOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642304 | |
| Record name | 2-(4-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-07-1 | |
| Record name | Ethanone, 2-(4-chlorophenyl)-1-(3-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry of 2 4 Chlorophenyl 3 Iodoacetophenone
Reactivity at the Alpha-Carbonyl Position
The carbon atom alpha to the carbonyl group (the α-carbon) is activated by the electron-withdrawing nature of the ketone. This activation facilitates the removal of a proton, forming an enolate intermediate, which is a potent nucleophile. This enolate is central to a variety of functionalization reactions at the α-position.
The α-carbon of 2-(4-Chlorophenyl)-3'-iodoacetophenone is amenable to functionalization through the formation of an enolate. This nucleophilic intermediate can react with various electrophiles. A prominent example of this reactivity is the α-arylation of ketones, a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between the α-carbon and an aryl group. researchgate.net In this process, a base abstracts a proton from the α-carbon to form the enolate, which then participates in a catalytic cycle with a palladium catalyst and an aryl halide. Given the structure of this compound, this reaction would typically be performed with a different aryl halide (e.g., bromobenzene) to introduce a third phenyl group at the alpha position. The reaction generally favors aryl halides bearing electron-withdrawing groups. researchgate.net
Table 1: Representative Conditions for α-Arylation of Ketones
| Ketone Substrate | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Acetophenone (B1666503) | Bromobenzene | Pd(OAc)₂ / Ligand | NaOt-Bu | Toluene | >90 |
| Propiophenone | 4-Chlorotoluene | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | 85 |
| Acetophenone | 4-Bromoanisole | Pd(II) Pincer Complex | NaOt-Bu | Toluene | 75 |
This table presents generalized data for α-arylation reactions of similar ketones to illustrate typical reaction parameters.
Beyond ionic pathways, the α-position of ketones can undergo functionalization through radical-mediated processes. An α-carbonyl radical can be generated from the corresponding enolate through single-electron transfer (SET) oxidation. This radical species can then participate in a variety of transformations. For instance, it can add to unsaturated systems like alkenes and alkynes in a cascade reaction to form more complex molecular structures. nih.gov A reaction involving an α-carbonyl radical generated from an aldehyde adding to an alkyne has been reported to proceed through a vinyl radical intermediate, leading to cyclization and further functionalization. nih.gov Such pathways allow for the construction of polyfunctionalized molecules from simple starting materials.
The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation of the resulting alkoxide yields an alcohol. Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) or organolithium reagents (R-Li), lead to irreversible additions, forming tertiary alcohols. youtube.com
In addition to reactions at the carbonyl carbon, the enolate intermediate allows for nucleophilic substitution reactions at the α-carbon. After deprotonation with a suitable base, the resulting nucleophilic enolate can react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to introduce new substituents at the alpha position.
Transformations Involving the Iodo-Substituted Phenyl Ring (3'-Position)
The carbon-iodine bond on the 3'-position of the acetophenone moiety is a key site for synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > OTf >> Cl, making the iodo-substituent significantly more reactive than the chloro-substituent on the other phenyl ring. harvard.edu This reactivity difference allows for highly selective functionalization at the 3'-position.
The aryl iodide group is an excellent substrate for a range of powerful C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents. organic-chemistry.org This makes it a highly effective method for synthesizing biaryl compounds from this compound. ikm.org.my
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent |
|---|---|---|---|---|
| 4-Iodoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |
| Iodobenzene (B50100) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water |
| 1-Iodo-3-nitrobenzene | Naphthalene-1-boronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Benzene (B151609) |
This table provides representative conditions for Suzuki-Miyaura reactions involving analogous aryl iodides.
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgdiva-portal.org It proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst. diva-portal.orglibretexts.org This reaction offers a powerful method for vinylation of the 3'-position of the molecule.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly valued for its ability to be carried out under mild conditions, allowing for the synthesis of complex molecules containing internal alkyne functionalities. wikipedia.org Copper-free variations of this reaction have also been developed. libretexts.org
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |
|---|---|---|---|---|---|
| 4-Iodoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| Iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Benzene |
| 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | Pd/C | Cu₂O | K₂CO₃ | THF/DMA |
This table illustrates common parameters for Sonogashira couplings using similar aryl iodide substrates. rsc.orgwiley-vch.de
The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This photochemical activation generates an aryl radical at the 3'-position. This highly reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent, addition to unsaturated bonds, or radical-radical coupling events. This provides a metal-free pathway to functionalize the aryl iodide moiety, complementing the more common transition-metal-catalyzed methods.
Halogen-Bonding Interactions and Their Influence on Reactivity
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In this compound, both the iodine and chlorine atoms can participate in halogen bonding. The strength of this interaction generally follows the trend I > Br > Cl > F, indicating that the iodine atom in the 3'-position of the acetophenone ring is a more potent halogen bond donor than the chlorine atom at the 4-position of the phenyl ring.
The electrophilic character of the halogen atom arises from a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the C-X bond. This σ-hole can interact with Lewis bases, such as the oxygen atom of the carbonyl group in a neighboring molecule or a solvent molecule. These interactions can influence the crystal packing of the compound in the solid state and can also affect its reactivity in solution. For instance, the formation of halogen bonds can modulate the electrophilicity of the carbonyl carbon, potentially influencing the rates and outcomes of nucleophilic addition reactions.
Studies on other halogenated acetophenones have shown that halogenation has a pronounced effect on intermolecular interactions, such as hydrogen bonding and stacking interactions. nih.govpreprints.orgnih.gov While direct studies on this compound are not available, it is reasonable to infer that the iodo and chloro substituents will play a significant role in directing non-covalent interactions, which in turn can influence its bulk properties and reactivity.
Table 1: Potential Halogen-Bonding Interactions in this compound
| Halogen Bond Donor | Halogen Bond Acceptor (Example) | Potential Influence on Reactivity |
| Iodine (C-I) | Carbonyl Oxygen (C=O) | Alteration of carbonyl electrophilicity |
| Chlorine (C-Cl) | Carbonyl Oxygen (C=O) | Minor influence compared to iodine |
| Iodine (C-I) | Nucleophilic reagent/solvent | Stabilization of transition states |
| Chlorine (C-Cl) | Nucleophilic reagent/solvent | Weaker interaction, less significant influence |
Reactivity of the Chloro-Substituted Phenyl Ring (4-Position)
The chloro-substituted phenyl ring at the 2-position of the acetophenone core presents opportunities for selective chemical modifications. The reactivity of the aryl chloride is significantly different from that of the aryl iodide, allowing for chemoselective transformations.
Aryl chlorides are generally less reactive than aryl iodides in many cross-coupling reactions. This difference in reactivity can be exploited to selectively functionalize the iodo-substituted ring while leaving the chloro-substituted ring intact. However, recent advancements in catalysis have enabled the efficient transformation of aryl chlorides.
For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can be performed on aryl chlorides, although they often require more specialized and electron-rich phosphine (B1218219) ligands and more forcing reaction conditions compared to the corresponding reactions with aryl iodides. This differential reactivity allows for a stepwise functionalization strategy. One could first perform a cross-coupling reaction at the more reactive C-I bond, and then, by changing the catalyst system and reaction conditions, a second transformation can be carried out at the C-Cl bond.
Reductive dehalogenation of aryl chlorides is also a feasible transformation, typically achieved through catalytic hydrogenation. organic-chemistry.org This reaction would selectively remove the chlorine atom, providing access to 2-phenyl-3'-iodoacetophenone. The choice of catalyst and reaction conditions is crucial to ensure selectivity over the reduction of the aryl iodide or the ketone functionality. Furthermore, organophotocatalysis has emerged as a mild and selective method for the deuterodehalogenation of aryl chlorides. nih.govresearchgate.net
Table 2: Potential Selective Reactions at the Aryl Chloride Position
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, specific ligand, base | 2-(Biphenyl-4-yl)-3'-iodoacetophenone derivative |
| Heck Coupling | Alkene, Pd catalyst, base | 2-(4-Styrylphenyl)-3'-iodoacetophenone derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 2-(4-(Dialkylamino)phenyl)-3'-iodoacetophenone |
| Reductive Dehalogenation | H₂, Pd/C or other catalysts | 2-Phenyl-3'-iodoacetophenone |
| Nitration | Pd catalyst, NaNO₂ | 2-(4-Chloro-x-nitrophenyl)-3'-iodoacetophenone |
Cyclization and Annulation Processes
The structure of this compound is well-suited for intramolecular cyclization reactions, which can lead to the formation of complex polycyclic and heterocyclic structures. These processes are valuable in the synthesis of novel organic materials and pharmacologically active compounds.
Intramolecular cyclization can be promoted by various reagents and conditions. For example, under acidic conditions, the carbonyl group can be protonated, activating the molecule for an intramolecular Friedel-Crafts-type reaction. If the geometry of the molecule allows, the iodo-substituted phenyl ring could potentially attack the activated carbonyl group or a derivative thereof, leading to the formation of a new ring system.
Furthermore, reactions involving the methylene (B1212753) group alpha to the carbonyl can be utilized. Deprotonation of this position would generate an enolate, which could then participate in an intramolecular nucleophilic aromatic substitution (SNAAr) with the chloro-substituted phenyl ring, although this is generally challenging for aryl chlorides. Alternatively, palladium-catalyzed intramolecular C-H activation and subsequent cyclization could be a viable route to polycyclic structures. Similar strategies have been employed in the synthesis of various polycyclic sulfones and other fused ring systems. beilstein-journals.org
The carbonyl group of this compound is a key handle for the synthesis of a variety of nitrogen-containing heterocycles. Condensation reactions with nitrogen-based nucleophiles are a common and effective strategy.
For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazoles or pyridazines. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles. The reaction with amidines or guanidine can be used to construct pyrimidine rings. A particularly versatile reaction is the Fischer indole (B1671886) synthesis, where the acetophenone is first converted to a phenylhydrazone, which then undergoes an acid-catalyzed cyclization to form an indole scaffold. Given the substitution pattern, this could lead to novel, highly substituted indole derivatives. Many green and efficient methods for the synthesis of N-heterocycles from various starting materials have been developed, highlighting the importance of this class of compounds. clockss.orgmdpi.comorganic-chemistry.orgnih.govmdpi.com
Table 3: Potential Nitrogen-Containing Heterocycles from this compound
| Reagent | Resulting Heterocycle |
| Hydrazine (H₂NNH₂) | Pyrazole |
| Phenylhydrazine (B124118) | Indole (via Fischer synthesis) |
| Hydroxylamine (NH₂OH) | Isoxazole |
| Urea (B33335) (H₂NCONH₂) | Pyrimidine derivative |
| Guanidine | Pyrimidine derivative |
| 1,2-Diaminobenzene | Benzodiazepine derivative |
Advanced Derivatization and Functional Group Interconversions
Beyond the reactions at the halogenated rings and the formation of heterocycles, the functional groups in this compound can undergo a variety of other transformations, allowing for the synthesis of a diverse library of derivatives. study.comub.eduvanderbilt.edusolubilityofthings.comfiveable.me
The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be further modified, for example, by esterification or etherification. Oxidation of the methyl group of the acetophenone moiety, though challenging, could potentially yield a carboxylic acid derivative.
The iodo- and chloro-substituents can be replaced by a wide range of other functional groups through nucleophilic aromatic substitution (if activated by other substituents) or, more commonly, through transition metal-catalyzed cross-coupling reactions. For example, the iodo group can be converted to a cyano group (cyanation), an alkyne (Sonogashira coupling), or an ester group (carbonylation). As previously mentioned, the chloro group can undergo similar reactions, often under different conditions, allowing for selective functionalization. This ability to sequentially and selectively modify the molecule at multiple sites makes this compound a valuable building block for combinatorial chemistry and the synthesis of complex target molecules.
Modification of the Ketone Functionality (e.g., Chalcone (B49325) Formation)
The most prominent reaction involving the ketone functionality of an acetophenone derivative is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation that leads to the formation of chalcones, which are α,β-unsaturated ketones. researchgate.netresearchgate.netiium.edu.my This reaction serves as the primary method to synthesize the chalcone scaffold from its precursor aldehydes and ketones.
The synthesis of (E)-3-(4-chlorophenyl)-1-(3-iodophenyl)prop-2-en-1-one, the chalcone derived from 3'-iodoacetophenone and 4-chlorobenzaldehyde, proceeds via this pathway. The reaction mechanism involves the deprotonation of the α-carbon of 3'-iodoacetophenone by a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated system of the chalcone. organic-chemistry.orglibretexts.org
Various protocols for this condensation have been developed, including traditional methods using an alcoholic solvent and more recent solvent-free approaches. nih.govnih.gov The reaction is generally efficient and yields the trans (E) isomer as the major product due to its greater thermodynamic stability.
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst | Typical Solvent | Product Type |
|---|---|---|---|---|
| 3'-Iodoacetophenone | 4-Chlorobenzaldehyde | NaOH or KOH | Ethanol | Chalcone |
Introduction of Diverse Functional Groups on the Aryl Moieties
The presence of a halogen, specifically an iodine atom, on one of the aryl rings of the resulting chalcone, (E)-3-(4-chlorophenyl)-1-(3-iodophenyl)prop-2-en-1-one, provides a versatile handle for further structural modifications. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov This allows for the introduction of diverse functional groups onto the 3-position of the phenyl ring originating from the acetophenone.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used cross-coupling method that pairs an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.govresearchgate.net By reacting the iodo-chalcone with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base, a new carbon-carbon bond is formed at the position of the iodine atom. mdpi.com This enables the synthesis of a wide array of biaryl or styryl-substituted chalcones.
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, can be applied to the iodo-chalcone to introduce alkynyl functional groups. nih.gov The resulting arylalkyne chalcone derivatives are valuable intermediates for synthesizing more complex heterocyclic systems or for applications in materials science.
Heck Reaction: The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com The iodo-chalcone can serve as the aryl halide component, reacting with various alkenes in the presence of a palladium catalyst and a base to form a new, more substituted alkene. acs.org This reaction extends the conjugated system of the chalcone and allows for the introduction of diverse vinyl groups.
These palladium-catalyzed reactions significantly enhance the molecular diversity achievable from the initial chalcone structure, allowing for the fine-tuning of its electronic and steric properties for various applications.
| Reaction Name | Substrate | Coupling Partner | Functional Group Introduced |
|---|---|---|---|
| Suzuki-Miyaura Coupling | (E)-3-(4-chlorophenyl)-1-(3-iodophenyl)prop-2-en-1-one | Aryl/Vinyl Boronic Acid | Aryl or Vinyl Group |
| Sonogashira Coupling | (E)-3-(4-chlorophenyl)-1-(3-iodophenyl)prop-2-en-1-one | Terminal Alkyne | Alkynyl Group |
| Heck Reaction | (E)-3-(4-chlorophenyl)-1-(3-iodophenyl)prop-2-en-1-one | Alkene | Vinyl Group |
Computational Studies on 2 4 Chlorophenyl 3 Iodoacetophenone and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it possible to model complex reaction systems. nih.gov DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties, including optimized geometries, reaction energies, and spectroscopic parameters, can be derived. lookchem.com For acetophenone (B1666503) derivatives, DFT has been instrumental in understanding their chemical behavior. lookchem.comresearchgate.net
A potential energy surface (PES) is a fundamental concept in chemistry that maps the energy of a molecule as a function of its geometry. libretexts.org It provides a theoretical landscape of all possible conformations and reaction pathways. libretexts.orgresearchgate.net Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the energy barriers that must be overcome during a chemical reaction. libretexts.orgucsb.edu
DFT calculations are extensively used to map out the PES for reactions involving acetophenone analogues. researchgate.netnih.gov By locating the stationary points (minima and saddle points), chemists can construct a reaction energy profile. This profile details the energy changes as reactants are converted to products, revealing the activation energy required for the reaction to proceed. youtube.com
Transition states are identified as first-order saddle points on the PES, having one negative curvature which corresponds to the reaction coordinate. ucsb.edu The accurate calculation of transition state geometry and energy is crucial for understanding reaction kinetics. For example, in the hydride transfer reactions within the acetophenone series, DFT calculations have been used to locate transition states and determine their energies relative to the reactants. researchgate.net
Table 1: Illustrative Reaction Energy Profile Data from DFT Calculations for a Generic Acetophenone Reaction
| Species | Description | Relative Free Energy (ΔG) (kcal/mol) | Reference |
| Reactants | Starting materials (e.g., Acetophenone derivative + Reagent) | 0.0 | youtube.com |
| Transition State 1 | Highest energy point on the pathway to the intermediate | +19.6 | nih.gov |
| Intermediate | A meta-stable species formed during the reaction | +5.2 | nih.gov |
| Transition State 2 | Highest energy point on the pathway from the intermediate to the product | +15.8 | researchgate.net |
| Products | Final molecules formed after the reaction is complete | -10.4 | youtube.com |
Note: The values in this table are illustrative and represent typical findings from DFT studies on related systems. The exact energies would need to be calculated specifically for a reaction involving 2-(4-Chlorophenyl)-3'-iodoacetophenone.
DFT calculations are a powerful tool for rationalizing why a reaction follows a specific pathway and yields a particular stereoisomer. youtube.com By comparing the activation energies of different possible transition states, researchers can predict which reaction pathway is energetically more favorable. The pathway with the lowest energy barrier will be the dominant one, leading to the major product. researchgate.net
For reactions involving substituted acetophenones, DFT has been successfully applied to explain the origins of stereoselectivity. researchgate.net For instance, in the aldol-Tishchenko reaction, DFT analysis of different transition state structures revealed that unfavorable steric interactions in one transition state made it higher in energy than an alternative, by approximately 2.4 kcal/mol. researchgate.net This energy difference leads to a preference for the formation of the major diastereomer, which is consistent with experimental observations. researchgate.net This type of analysis could be applied to reactions of this compound to predict and understand its stereochemical outcomes.
The study of excited-state dynamics, such as intersystem crossing in acetophenone, also benefits from computational analysis, helping to rationalize reaction pathways that are initiated by light. bris.ac.uknih.gov
The reactivity of a molecule like this compound is governed by a combination of electronic and steric effects. learncbse.inncert.nic.in The substituents on the phenyl rings—a chlorine atom at the para-position of one ring and an iodine atom at the meta-position of the other—significantly influence the electron distribution and shape of the molecule.
Electronic Effects: These effects relate to how substituents donate or withdraw electron density. The chlorine and iodine atoms are electron-withdrawing due to their electronegativity (-I effect). This can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone. learncbse.inncert.nic.in DFT calculations can quantify these effects by computing properties like atomic charges and molecular orbital energies (e.g., HOMO-LUMO gap). lookchem.comrsc.org Studies on substituted acetophenones have shown a correlation between the electronic properties described by Hammett coefficients and the observed reaction rates. rsc.org
Steric Effects: These effects arise from the physical bulk of atoms or groups, which can hinder the approach of a reactant to the reaction center. nih.govwikipedia.org The iodine atom, being larger than hydrogen, imposes a greater steric hindrance around the 3'-position of its phenyl ring. DFT can model these steric clashes by calculating the optimized geometry and the resulting strain energy. researchgate.net
Table 2: Influence of Substituent Effects on Carbonyl Reactivity
| Effect | Substituent Type | Impact on Carbonyl Carbon | Predicted Effect on Reactivity Towards Nucleophiles | Reference |
| Electronic | Electron-Withdrawing (e.g., -Cl, -I, -NO₂) | Increases positive charge (electrophilicity) | Increase | learncbse.inncert.nic.in |
| Electronic | Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases positive charge (electrophilicity) | Decrease | learncbse.inrsc.org |
| Steric | Bulky groups near the reaction center | Hinder the approach of the nucleophile | Decrease | ncert.nic.in |
For this compound, DFT would predict that the electronic effects of the halogen substituents increase the carbonyl's intrinsic reactivity, while steric factors, particularly from the iodo-substituted ring, could modulate the accessibility of the reaction site.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Predictions
While DFT is excellent for studying static structures and specific reaction points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govpeerj.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the solvent. nih.gov
For a flexible molecule like this compound, rotation can occur around the single bonds connecting the phenyl rings and the carbonyl group. This leads to a variety of possible three-dimensional shapes, or conformations. youtube.compressbooks.pub Conformational analysis aims to identify the most stable conformers (lowest energy shapes) and the energy barriers between them. nih.govmdpi.com
MD simulations can be used to explore the conformational landscape of the molecule, revealing which shapes are most populated at a given temperature. nih.gov This is critical because the reactivity of a molecule can depend on its conformation. mdpi.com A reactive site might be exposed in one conformer but hidden in another. By combining MD with DFT, researchers can calculate the properties of different conformers to predict how the molecule's shape influences its reactivity. nih.gov
Quantum Chemical Characterization of Reactive Intermediates and Catalytic Species
Many chemical reactions proceed through highly reactive, short-lived species known as reactive intermediates, which include radicals, carbocations, and carbanions. researchgate.netelsevierpure.com Similarly, catalysts form transient species with reactants to lower the energy barrier of a reaction. researchgate.net The direct experimental observation of these fleeting species is often difficult.
Quantum chemical methods like DFT are indispensable for characterizing the structure, stability, and electronic properties of these transient species. mdpi.comnih.gov For reactions involving this compound, intermediates could be formed, for example, by the addition of a nucleophile to the carbonyl group or through a radical mechanism initiated by light.
Computational studies can:
Optimize the geometry of a proposed intermediate or catalytic complex. nih.gov
Calculate its energy to determine its stability relative to reactants and products. nih.gov
Analyze its electronic structure (e.g., spin density in a radical) to understand its reactivity in subsequent steps. nih.gov
By providing a detailed picture of these elusive species, quantum chemistry helps to build a complete and accurate understanding of the entire reaction mechanism. researchgate.net
Advanced Spectroscopic and Structural Analysis in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the chlorophenyl and iodoacetophenone rings, as well as a characteristic singlet for the methylene (B1212753) (–CH₂–) protons. The protons on the 4-chlorophenyl ring would likely appear as a pair of doublets, a typical AA'BB' system, in the aromatic region (approximately 7.0-7.5 ppm). The protons on the 3'-iodoacetophenone ring would exhibit more complex splitting patterns due to their different chemical environments, with signals expected in the range of 7.2-8.2 ppm. The methylene protons, situated between the two aromatic rings, would likely appear as a sharp singlet, with its chemical shift influenced by the adjacent electron-withdrawing groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetophenone (B1666503) moiety would be readily identifiable by its characteristic downfield shift (typically in the range of 190-200 ppm). The aromatic carbons would appear in the region of 120-145 ppm, with the carbons directly bonded to the chlorine and iodine atoms showing shifts influenced by the electronegativity and heavy atom effect of the halogens. The methylene carbon would resonate in the aliphatic region, with its precise shift providing further evidence of the molecular structure.
Mechanistic insights, for instance in a synthesis reaction producing this molecule, could be gained by monitoring the disappearance of starting material signals and the appearance of product signals over time. Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to definitively establish the connectivity between protons and carbons, confirming the precise isomeric structure of the compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Moieties
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 195 - 205 |
| Aromatic (C-H) | 7.0 - 8.5 | 120 - 145 |
| Methylene (Ar-CH₂-CO) | 4.0 - 4.5 | 40 - 50 |
| Carbon-Chlorine (C-Cl) | - | 130 - 140 |
| Carbon-Iodine (C-I) | - | 90 - 100 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For 2-(4-Chlorophenyl)-3'-iodoacetophenone (C₁₄H₁₀ClIO), HRMS would be able to confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass. This is a critical step in the unambiguous identification of a newly synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. A GC-MS analysis of a reaction mixture could be used to identify this compound as a product, as well as any byproducts or unreacted starting materials. acs.org The retention time of the compound in the gas chromatogram would be characteristic, and the mass spectrum obtained for that peak would serve as a fingerprint for its identification. The fragmentation pattern would likely show characteristic losses of the halogen atoms, the carbonyl group, and fragments corresponding to the chlorophenyl and iodophenyl moieties.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for Mechanistic Studies
For less volatile or thermally labile compounds, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is the technique of choice. researchgate.net ESI is a soft ionization technique that often results in the observation of the intact molecular ion, which is beneficial for molecular weight determination. In the context of mechanistic studies, LC-ESI-MS can be used to detect and identify reaction intermediates. researchgate.netlibretexts.org For example, in a reaction pathway leading to this compound, intermediates could be separated by the LC column and then ionized and detected by the mass spectrometer, providing crucial evidence for a proposed reaction mechanism.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a technique based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
For this compound, the IR spectrum would exhibit several key absorption bands that would aid in its identification. The most prominent of these would be the strong absorption due to the carbonyl (C=O) group stretch, which for an acetophenone derivative, is typically found in the region of 1680-1700 cm⁻¹. libretexts.orgresearchgate.netpressbooks.pub The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.
Other important absorptions would include:
Aromatic C-H stretching: Typically observed as a group of weak to medium bands just above 3000 cm⁻¹. lumenlearning.com
Aromatic C=C stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. lumenlearning.com
Methylene C-H stretching: Occurring in the 2850-2960 cm⁻¹ range. libretexts.org
C-Cl stretching: A strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.
C-I stretching: This absorption occurs at lower frequencies, usually in the range of 500-600 cm⁻¹, due to the heavier mass of the iodine atom.
Conformational analysis can also be aided by IR spectroscopy. The position and shape of certain absorption bands can be sensitive to the rotational isomerism (conformation) around single bonds. For instance, subtle shifts in the carbonyl stretching frequency or changes in the fingerprint region might provide clues about the preferred spatial arrangement of the chlorophenyl and iodoacetophenone moieties relative to each other.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1680 - 1700 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Methylene C-H | Stretch | 2850 - 2960 |
| C-Cl | Stretch | 700 - 800 |
| C-I | Stretch | 500 - 600 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as packing and hydrogen bonding.
Furthermore, the crystal packing could be analyzed to understand how the molecules arrange themselves in the crystal lattice. This can be influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces. The presence of the relatively large and polarizable iodine atom could lead to specific halogen bonding interactions, which are of significant interest in crystal engineering. The crystal structure of the related compound, 4-iodoacetophenone azine, reveals interesting packing motifs involving the iodine atoms. researchgate.net
UV-Visible and Fluorescence Spectroscopy for Photophysical Characterization
The electronic absorption spectrum of an acetophenone derivative is primarily characterized by transitions within the benzene (B151609) ring and the carbonyl group. Typically, acetophenone exhibits a strong absorption band (π→π) at shorter wavelengths and a weaker, longer-wavelength band (n→π) associated with the carbonyl group. The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic rings.
In the case of this compound, the presence of a chlorine atom on the 2-phenyl ring and an iodine atom on the acetophenone moiety will induce significant changes in the electronic structure compared to the parent acetophenone molecule. Halogen atoms can exert both inductive (-I) and resonance (+R) effects. The chloro and iodo substituents are expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the heavy atom effect, particularly from the iodine atom.
Furthermore, steric hindrance between the two substituted phenyl rings can influence the planarity of the molecule. A decrease in planarity due to steric strain can lead to a hypsochromic (blue) shift and a decrease in the molar absorptivity, as effective conjugation is reduced mun.ca.
Table 1: Predicted UV-Visible Absorption Data for this compound in a Nonpolar Solvent
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~255 | ~11,000 |
| n → π | ~310 | ~250 |
Note: The data in this table is hypothetical and based on general trends observed for substituted acetophenones.
Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it absorbs light. Generally, acetophenones are weakly fluorescent at room temperature due to efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). The introduction of halogen atoms, particularly heavy atoms like iodine, is known to significantly enhance the rate of intersystem crossing. This "heavy atom effect" typically leads to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.
A study on iodinated acetophenone derivatives demonstrated that the insertion of iodine atoms into the aromatic ring alters the optical properties nih.gov. It was observed that the fluorescence behavior is strongly influenced by the presence of iodine substituents nih.gov. Therefore, for this compound, a low fluorescence quantum yield is anticipated. The emission maximum would likely be red-shifted compared to unsubstituted acetophenone, a common effect of extended conjugation and substituent effects.
Table 2: Predicted Fluorescence Data for this compound
| Parameter | Predicted Value |
| Excitation Wavelength (nm) | ~255 |
| Emission Wavelength (nm) | ~350 |
| Fluorescence Quantum Yield (Φf) | < 0.01 |
Note: The data in this table is hypothetical and based on the known effects of halogen substituents on the fluorescence of aromatic ketones.
Applications of 2 4 Chlorophenyl 3 Iodoacetophenone in Advanced Organic Synthesis
Building Block for Complex Polycyclic Aromatic Heterocycles
The synthesis of polycyclic aromatic heterocycles (PAHs), which are core structures in materials science and medicinal chemistry, often relies on palladium-catalyzed cross-coupling and cyclization reactions. uni-rostock.delibretexts.org The structure of 2-(4-chlorophenyl)-3'-iodoacetophenone is ideally suited for such transformations. The presence of the iodo-substituent on one of the phenyl rings makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the attachment of new aryl, vinyl, or alkynyl groups at the 3'-position.
Furthermore, the ketone functional group can participate in intramolecular cyclization reactions. For instance, an intramolecular palladium(0)-mediated α-arylation of the ketone can be used to form new rings, leading to the construction of tetracyclic indole (B1671886) systems and other complex fused heterocycles. acs.orgacs.org Electrophilic cyclization is another powerful strategy where the iodo-group can be replaced, or other positions on the aromatic rings can be functionalized to initiate ring closure, yielding a variety of substituted polycyclic aromatic compounds. scilit.comnih.gov The combination of the reactive iodo-handle for C-C bond formation and the ketone for subsequent cyclization makes this compound a powerful precursor for building complex, multi-ring systems. youtube.com
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
While specific, commercially available drugs or agrochemicals directly synthesized from this compound are not extensively documented in public literature, its classification as a "pharmaceutical intermediate" by chemical suppliers highlights its role in the synthesis of biologically active molecules. Drug precursors are chemicals that can be used in the manufacture of narcotic drugs and psychotropic substances, but more broadly, pharmaceutical intermediates are the building blocks for a vast range of legitimate therapeutic agents. taylorandfrancis.comwikipedia.org
The value of this compound lies in its ability to give rise to privileged structures in medicinal chemistry. The core scaffolds that can be synthesized from this compound, including chalcones, flavonols, and indoles, are present in countless pharmaceutical and agrochemical agents. The dual halogenation (chloro and iodo groups) provides opportunities for differential reactivity, allowing for sequential and site-selective modifications, which is a key strategy in the synthesis of complex drug candidates.
Role in the Synthesis of Functionalized Chalcones and Flavonols
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important natural products and synthetic intermediates known for a wide range of biological activities. nih.gov They are also the primary precursors for the synthesis of flavonoids, including flavonols. researchgate.net The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. nih.govwikipedia.orggordon.edu
In this context, this compound serves as the acetophenone component. Its reaction with various substituted aromatic aldehydes under basic conditions (e.g., NaOH or KOH in ethanol) yields a series of highly functionalized chalcones. taylorandfrancis.cominnovareacademics.incaltech.edu The general reaction is outlined below:
General Scheme: Claisen-Schmidt Condensation
In this reaction, this compound reacts with a substituted benzaldehyde (B42025) (Ar-CHO) in the presence of a base to form the corresponding chalcone (B49325).
The resulting chalcones, which incorporate the chloro-, iodo-, and other substituents from the aldehyde, are valuable in their own right or can be further elaborated. One of the most important transformations of chalcones is their oxidative cyclization to form flavonols, a major class of flavonoids. This is often achieved using reagents like hydrogen peroxide in a basic medium (Algar-Flynn-Oyamada reaction) or an iodine/DMSO system. innovareacademics.in
Table 1: Potential Chalcone and Flavonol Derivatives
| Reactant 1 (Acetophenone) | Reactant 2 (Aldehyde) | Resulting Chalcone Intermediate | Final Flavonol Product |
|---|---|---|---|
| This compound | Benzaldehyde | 1-(3-Iodophenyl)-3-phenyl-2-(4-chlorophenyl)prop-2-en-1-one | 2-(4-Chlorophenyl)-3-hydroxy-X-iodo-phenyl-4H-chromen-4-one |
| This compound | 4-Methoxybenzaldehyde | 1-(3-Iodophenyl)-3-(4-methoxyphenyl)-2-(4-chlorophenyl)prop-2-en-1-one | 2-(4-Chlorophenyl)-3-hydroxy-X-iodo-Y-methoxy-phenyl-4H-chromen-4-one |
| This compound | 2-Hydroxybenzaldehyde | 1-(3-Iodophenyl)-3-(2-hydroxyphenyl)-2-(4-chlorophenyl)prop-2-en-1-one | 2-(4-Chlorophenyl)-3,Z-dihydroxy-X-iodo-phenyl-4H-chromen-4-one* |
\Note: The exact substitution pattern on the final flavonol ring depends on the cyclization mechanism.*
Contribution to the Synthesis of Substituted Indole Derivatives
The indole nucleus is a cornerstone of heterocyclic chemistry and a frequent motif in pharmaceuticals. libretexts.org The Fischer indole synthesis is a classic and powerful method for creating indoles, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgnih.govresearchgate.net this compound can act as the ketone component in this reaction. By reacting it with various substituted phenylhydrazines, a diverse library of 2,3-disubstituted indoles can be generated, bearing the (4-chlorophenyl)methyl group at the 2-position and another substituent at the 3-position, with the iodo- and other functionalities carried through on the newly formed indole ring system. youtube.com
Modern synthetic methods also leverage the unique features of this ketone. Palladium-catalyzed intramolecular α-arylation reactions provide a sophisticated route to construct complex, fused indole ring systems. acs.orgacs.org In such a strategy, the ketone's α-position is coupled with an ortho-halo-substituent on an N-aryl group, a process for which the halogen atoms on this compound could be strategically positioned through prior synthetic steps. The iodo-group is particularly useful for pre-functionalization via coupling reactions before the indole-forming step. rsc.org
Table 2: Potential Indole Synthesis Pathways
| Synthetic Method | Reactants with this compound | General Product Structure |
|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine | 2-((4-Chlorophenyl)methyl)-3-methyl-X-iodo-1H-indole |
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine | 2-((4-Chlorophenyl)methyl)-3-methyl-X-iodo-Y-methoxy-1H-indole |
| Palladium-Catalyzed α-Arylation | (Requires pre-functionalization into an N-(2-halophenyl) derivative) | Tetracyclic/fused indole systems |
Utilization in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains structural elements of all the components. nih.gov These reactions are prized in drug discovery and combinatorial chemistry for their ability to rapidly generate molecular complexity. organic-chemistry.org Ketones are frequent participants in many named MCRs, including the Biginelli, Hantzsch, and Mannich reactions, as well as the isocyanide-based Ugi reaction. mdpi.comnih.govnih.gov
This compound can serve as the ketone component in these sequences. For example, in a Biginelli-like reaction, it could condense with an aldehyde and urea (B33335) (or thiourea) to produce highly substituted dihydropyrimidinones. mdpi.com In a Mannich reaction, it can react with an aldehyde and an amine to form β-aminoketones. caltech.edu In an Ugi four-component reaction, it would act as the carbonyl source, reacting with an amine, a carboxylic acid, and an isocyanide to produce complex peptide-like structures. nih.govorgsyn.orgmdpi.com
The true synthetic power of using this compound in MCRs lies in the retention of the iodo- and chloro-substituents in the final product. These halogen atoms serve as valuable synthetic handles for post-MCR modifications. For example, the complex scaffold assembled via an MCR can be further functionalized using palladium-catalyzed cross-coupling reactions at the iodo-position, allowing for the introduction of additional diversity and the construction of very large and complex molecular libraries from simple starting materials.
Future Research Directions and Emerging Methodologies
Development of Sustainable and Green Synthetic Routes (e.g., Flow Chemistry, Deep Eutectic Solvents)
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce waste, energy consumption, and the use of hazardous materials. For the synthesis of 2-(4-Chlorophenyl)-3'-iodoacetophenone, which can be prepared via reactions like Friedel-Crafts or condensation pathways, several green methodologies are emerging.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated, high-throughput production. thieme-connect.deyoutube.comnih.gov For the synthesis of acetophenone (B1666503) analogs, flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. youtube.com For instance, a flow system could be designed for the acylation of 1-chloro-4-iodobenzene (B104392) or the arylation of a suitable precursor, minimizing reaction time and improving scalability. youtube.comnih.gov The on-demand generation of reactive intermediates, a key feature of flow chemistry, enhances the safety profile of many transformations. youtube.com
Deep Eutectic Solvents (DESs): Deep Eutectic Solvents are emerging as revolutionary green alternatives to conventional volatile organic compounds (VOCs). encyclopedia.pubrsc.org These solvents are typically formed by mixing two or more inexpensive and biodegradable components, such as choline (B1196258) chloride (a hydrogen bond acceptor) and urea (B33335) or glycerol (B35011) (a hydrogen bond donor), which results in a significant depression of the melting point. rsc.orgcore.ac.uk DESs can act as both the solvent and the catalyst for reactions like the Claisen-Schmidt or Knoevenagel condensations, which are foundational for creating related chalcone (B49325) structures. core.ac.ukmtsu.eduacs.org Their use can eliminate the need for hazardous acid or base catalysts and simplify product isolation, as many organic products are immiscible with the DES, allowing for simple decantation or extraction. core.ac.uk The potential for recycling and reusing the DES further enhances the sustainability of the process. core.ac.ukacs.org
Table 1: Comparison of Green Synthetic Methodologies
| Feature | Flow Chemistry | Deep Eutectic Solvents (DESs) |
|---|---|---|
| Principle | Continuous processing in microreactors or tubes. thieme-connect.de | Mixture of hydrogen bond acceptors and donors forming a eutectic liquid. encyclopedia.pub |
| Advantages | Enhanced safety, superior process control, easy scalability, automation. youtube.com | Low cost, low toxicity, biodegradability, recyclability, can act as catalyst. rsc.orgcore.ac.uk |
| Application | High-throughput screening, synthesis of hazardous intermediates. nih.gov | Condensation reactions, multicomponent reactions, metal-catalyzed processes. core.ac.ukmtsu.edu |
| Challenges | Initial equipment cost, potential for channel clogging. | High viscosity, limited number of room-temperature liquid DESs. rsc.org |
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalysts is crucial for improving the synthesis of specifically substituted acetophenones. Research is focused on creating systems that offer higher selectivity (chemo-, regio-, and stereo-selectivity) and efficiency, often under milder reaction conditions. nih.goveurekaselect.com
For a molecule with multiple reactive sites like this compound, regioselectivity is paramount. Catalytic systems being explored include:
Organocatalysts: Proline and its derivatives have been shown to be effective catalysts for multicomponent reactions that form acetophenone-like structures. researchgate.net These metal-free catalysts are often cheaper, less toxic, and more environmentally benign than their metal-based counterparts.
Nanocatalysts: The use of magnetically separable nanocatalysts, such as palladium complexes immobilized on iron oxide nanoparticles (e.g., Fe3O4@SiO2-LY-C-D-Pd), represents a significant advance. researchgate.net These catalysts combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts, allowing for simple recovery using an external magnet and multiple reuse cycles without significant loss of activity. researchgate.net
Heterogeneous Catalysts: Solid acid catalysts like Nafion-H and various zeolites are being explored to replace corrosive and difficult-to-handle liquid acids in reactions such as Friedel-Crafts acylation. eurekaselect.comresearchgate.net These materials simplify workup procedures and minimize acidic waste streams.
Table 2: Emerging Catalytic Systems for Acetophenone Synthesis
| Catalyst Type | Example(s) | Key Advantages | Relevant Reactions |
|---|---|---|---|
| Nanocatalysts | Pd on magnetic nanoparticles. researchgate.net | High activity, easy separation and recovery, reusability. | Cross-coupling (e.g., Suzuki, Heck). researchgate.net |
| Organocatalysts | L-Proline, Amines. researchgate.net | Metal-free, low toxicity, environmentally benign. | Aldol/Knoevenagel Condensations. researchgate.net |
| Solid Acids | Zeolites, Nafion-H, Silica Sulfuric Acid. eurekaselect.comresearchgate.net | Reusable, non-corrosive, reduced waste. | Friedel-Crafts Acylation. researchgate.net |
| Photocatalysts | Iridium or Ruthenium complexes | Mild conditions (visible light), unique reactivity pathways. | Radical-mediated C-C bond formation. |
Expanding the Scope of Mechanistic Studies with Advanced Time-Resolved Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. Many chemical transformations, particularly those involving catalysis or photochemistry, proceed through short-lived, highly reactive intermediates that are invisible to standard analytical techniques. byopera.com Advanced time-resolved spectroscopy methods allow chemists to observe these fleeting species in real-time. numberanalytics.comnumberanalytics.comfiveable.me
Time-Resolved Infrared (TR-IR) Spectroscopy: This technique can capture the vibrational spectrum of intermediates on timescales from picoseconds to milliseconds. byopera.comacs.org For reactions involving carbonyl compounds like acetophenones, TR-IR is particularly powerful for tracking changes in the C=O bond during a reaction, providing direct structural information about transient species like enolates or ketyl radicals. numberanalytics.com
Time-Correlated Single Photon Counting (TCSPC): TCSPC is used to measure the lifetimes of electronically excited states with high precision. fiveable.me This is crucial for studying photochemical reactions, where understanding the dynamics of excited states (e.g., internal conversion, intersystem crossing) is key to controlling reaction outcomes. fiveable.me
By applying these techniques to the synthesis of this compound, researchers could directly observe intermediates, validate proposed mechanisms, and uncover subtle factors that control reaction selectivity and efficiency. numberanalytics.comacs.org
Exploration of New Derivatization Chemistries and Functional Group Compatibility
The this compound scaffold is rich in functional handles, offering numerous possibilities for derivatization to create a library of new chemical entities. acs.org Future research will focus on developing novel and efficient methods for modifying the core structure.
Key areas for exploration include:
α-Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon) is a prime site for modification. Rapid, one-step strategies for α-amination and α-hydroxylation have been developed, which avoid the multi-step, low-yield processes of traditional methods. rhhz.netnih.govresearchgate.net These reactions could be applied to introduce new functional groups that may impart valuable biological or material properties.
Cross-Coupling Reactions: The iodo-substituent on one phenyl ring and the chloro-substituent on the other are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular assembly of highly complex structures by attaching a wide variety of new aryl, alkyl, or amino groups.
Heterocycle Formation: The acetophenone moiety can serve as a precursor for the synthesis of various heterocycles. For example, condensation with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. rhhz.netnih.gov
A critical aspect of this research is understanding and controlling functional group compatibility to enable selective modification of one part of the molecule without affecting others. rhhz.netnih.gov
Application of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis. iscientific.org These data-driven tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design entire synthetic routes from scratch. researchgate.netchemrxiv.org
For a target like this compound, AI/ML can be applied in several ways:
Reaction Prediction: ML models, such as graph-based neural networks, can predict the most likely product of a given set of reactants and reagents. stanford.edu This can help chemists evaluate the feasibility of a proposed synthetic step before running it in the lab.
Yield Optimization: By training on experimental data, ML algorithms can build models that predict reaction performance (e.g., yield, selectivity) based on parameters like temperature, solvent, catalyst, and concentration. researchgate.netresearchgate.net These models can then be used to rapidly identify the optimal conditions for a reaction, a process that would be extremely time-consuming and resource-intensive using traditional one-variable-at-a-time experimentation.
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule by recursively breaking it down into simpler, commercially available precursors. iscientific.org This can help chemists discover more efficient or novel routes to complex molecules.
The successful application of AI in chemistry is highly dependent on the quality and diversity of the training data. chemrxiv.org As more high-quality reaction data becomes available, the predictive power of these models will continue to improve.
Synthesis of Isotopic Variants for Mechanistic Probing
Isotopically labeled compounds, where one or more atoms are replaced by a heavier isotope (e.g., ¹H by ²H (D), ¹²C by ¹³C), are invaluable tools for elucidating reaction mechanisms. researchgate.netnih.gov The change in mass can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. Measuring the KIE can provide definitive evidence for which bonds are broken or formed in the rate-determining step of a reaction.
For this compound, several isotopic labeling strategies could provide deep mechanistic insight:
Deuterium (B1214612) Labeling (²H): Replacing the α-hydrogens with deuterium could be used to probe the mechanism of condensation reactions. If deprotonation of the α-carbon is the rate-limiting step, a significant KIE would be observed. researchgate.net
Carbon-13 Labeling (¹³C): Incorporating a ¹³C label at the carbonyl carbon would allow its fate to be tracked throughout a reaction sequence using ¹³C NMR spectroscopy or mass spectrometry.
Oxygen-18 Labeling (¹⁸O): Labeling the carbonyl oxygen with ¹⁸O could help elucidate mechanisms involving nucleophilic attack at the carbonyl group.
The synthesis of these labeled compounds often requires the development of specific, targeted synthetic routes, using isotopically enriched starting materials. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(4-Chlorophenyl)-3'-iodoacetophenone, and how can reaction efficiency be optimized?
- Methodology : A common approach involves Friedel-Crafts acylation, where 4-chlorophenylacetyl chloride reacts with iodobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimize yield by controlling stoichiometry (1:1.2 molar ratio of acyl chloride to aryl iodide) and reaction temperature (60–80°C). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate 8:2) to isolate the product .
- Validation : Monitor reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~12 min) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- NMR : In H-NMR (CDCl₃), expect signals at δ 7.8–8.1 ppm (aromatic protons ortho to iodine), δ 7.4–7.6 ppm (chlorophenyl protons), and a singlet at δ 2.6 ppm (acetyl methyl group). C-NMR should show peaks at ~197 ppm (ketone carbon) and 138–125 ppm (aromatic carbons) .
- IR : Key stretches include C=O (~1680 cm⁻¹) and C-I (~500 cm⁻¹). Compare with reference spectra in databases like NIST .
- MS : Electron ionization (EI-MS) should display molecular ion [M]⁺ at m/z 340 (calculated for C₁₄H₁₀ClIO) and fragment peaks for loss of I (m/z 213) and Cl (m/z 305) .
Q. What purification strategies are effective for removing halogenated byproducts in this compound?
- Use recrystallization from ethanol/water (3:1) to eliminate unreacted iodobenzene derivatives. For persistent halogenated impurities (e.g., di-iodinated byproducts), employ gradient elution in flash chromatography (hexane to ethyl acetate) . Confirm purity via elemental analysis (C, H, Cl, I within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The iodine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the 3'-iodo group slows reactivity compared to non-iodinated analogs. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C for 12 hours. Kinetic studies show a 30% reduction in reaction rate compared to 3'-H analogs .
- Contradiction Note : Some studies report enhanced reactivity due to iodine’s electronegativity; resolve discrepancies by comparing solvent polarity (DMF vs. toluene) and catalyst systems .
Q. What computational methods are suitable for predicting the thermodynamic stability and degradation pathways of this compound?
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to estimate bond dissociation energies (BDEs) for C-I (~230 kJ/mol) and C-Cl (~340 kJ/mol). Molecular dynamics simulations (AMBER force field) predict thermal decomposition pathways, aligning with experimental TGA data showing decomposition onset at 220°C .
Q. How does this compound interact with biological targets, and what assays validate its potential as a kinase inhibitor?
- Assay Design : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) assays. IC₅₀ values correlate with halogen positioning; the 3'-iodo group enhances binding affinity (IC₅₀ = 0.8 μM for EGFR vs. 2.5 μM for 3'-H analog). Validate via X-ray crystallography of ligand-protein complexes .
- Toxicity : Assess metabolic stability in microsomal assays (t₁/₂ > 60 min in human liver microsomes) and monitor iodine release via ICP-MS to evaluate bioaccumulation risks .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (e.g., 145–155°C) for this compound: How to resolve?
- Method : Compare crystallization solvents (ethanol vs. acetone) and polymorph screening via XRD. Differential scanning calorimetry (DSC) reveals two endothermic peaks (145°C and 152°C), indicating polymorphism. Use slurry conversion experiments to isolate the stable form .
Experimental Design Considerations
Q. What precautions are critical when handling this compound due to its hazardous byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
